(4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone
Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines a cyclobutyl group, a diazepane ring, and a trifluoromethyl-substituted phenyl group, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O/c18-17(19,20)15-8-2-1-7-14(15)16(23)22-10-4-9-21(11-12-22)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECFLDXIAVPFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
Core Structural Disconnections
The target molecule can be dissected into two primary components:
- 4-Cyclobutyl-1,4-diazepane : A seven-membered diazepane ring substituted with a cyclobutyl group at the 4-position.
- 2-(Trifluoromethyl)benzoyl moiety : An aromatic system bearing a trifluoromethyl group at the ortho position relative to the ketone functionality.
The coupling of these fragments via a methanone bridge forms the final product. Retrosynthetically, this suggests two potential strategies:
- Acylation of 4-cyclobutyl-1,4-diazepane with 2-(trifluoromethyl)benzoyl chloride.
- Nucleophilic substitution at the benzoyl carbon using a preformed diazepane-lithium reagent.
Synthesis of 4-Cyclobutyl-1,4-diazepane
Cyclization Approaches
The diazepane core is typically constructed via cyclization of a linear diamine precursor. A reported method for analogous structures involves:
- Condensation of 1,4-diaminobutane with cyclobutanone under reductive amination conditions (e.g., NaBH₃CN in methanol).
- Ring-closing metathesis (RCM) of diallylamine derivatives using Grubbs catalysts, though this method is less common for seven-membered rings.
Optimization Challenges
Preparation of 2-(Trifluoromethyl)benzoyl Chloride
Direct Fluorination Strategies
The trifluoromethyl group is introduced via:
Coupling Methodology
Acylation of 4-Cyclobutyl-1,4-diazepane
The most reliable method involves reacting 4-cyclobutyl-1,4-diazepane with 2-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:
$$
\text{Diazepane} + \text{ArCOCl} \xrightarrow{\text{TEA, DCM, 0°C→RT}} \text{Target Compound}
$$
Experimental Protocol
- Cooling : Diazepane (1.0 eq) and TEA (2.5 eq) in DCM are chilled to 0°C.
- Slow addition : Benzoyl chloride (1.2 eq) is added dropwise over 2 hrs.
- Workup : Sequential washes with 1N HCl, saturated NaHCO₃, and brine yield the crude product.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) affords the pure compound in 85–92% yield.
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper-catalyzed coupling between 4-cyclobutyl-1,4-diazepane and 2-(trifluoromethyl)iodobenzene has been explored:
$$
\text{Diazepane} + \text{ArI} \xrightarrow{\text{CuI, L-Proline, K₂CO₃, DMSO}} \text{Target Compound}
$$
Limitations
Structural Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazepane ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications, particularly due to its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development aimed at various diseases.
Therapeutic Potential
- Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective effects. The mechanism of action often involves modulation of neurotransmitter systems or inhibition of enzymes linked to neurodegenerative diseases.
- Antidepressant Activity : Preliminary studies suggest that the compound may influence serotonin receptor activity, which is crucial for mood regulation. This potential has been explored in the context of developing new antidepressants .
Synthetic Applications
The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions.
Synthesis Overview
- Starting Materials : The synthesis generally begins with readily available precursors that can be transformed through various chemical reactions.
- Synthetic Routes : Common methods include the formation of the diazepane ring followed by the introduction of cyclobutyl and trifluoromethyl groups. Strong bases like sodium hydride and solvents such as dimethylformamide are often employed to facilitate these reactions .
Case Study 1: Neuroprotective Effects
A study exploring the neuroprotective potential of compounds structurally similar to this compound demonstrated significant reductions in neuronal cell death in models of oxidative stress. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .
Case Study 2: Antidepressant Activity
In a series of pharmacological evaluations, the compound exhibited promising results in animal models for depression. It was found to enhance serotonin levels and improve behavioral outcomes in tests designed to measure depressive symptoms .
Mechanism of Action
The mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyclobutyl-1,4-diazepan-1-yl)(4-(1-hydroxy-2-methyl-propyl)-phenyl)methanone
- (4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)ethanone
Uniqueness
Compared to similar compounds, (4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Biological Activity
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone, with the CAS number 2320142-36-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 326.36 g/mol |
| CAS Number | 2320142-36-5 |
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Preliminary studies suggest that it may exhibit anxiolytic and antidepressant properties by interacting with metabotropic glutamate receptors (mGluRs), which are crucial in synaptic transmission and plasticity .
Pharmacological Studies
Research into the pharmacological effects of this compound has indicated potential benefits in anxiety and mood disorders. For instance, studies involving rodent models have demonstrated that compounds structurally similar to this compound can produce anxiolytic effects without the sedative side effects commonly associated with traditional anxiolytics .
Case Studies
Case Study 1: Anxiolytic Effects
In a study examining novel allosteric modulators of mGluR5, researchers found that compounds similar to this compound exhibited significant anxiolytic effects in behavioral models. The study highlighted the compound's ability to enhance glutamatergic signaling pathways, which are often dysregulated in anxiety disorders .
Case Study 2: Antidepressant Activity
Another investigation into the antidepressant-like effects of diazepane derivatives indicated that modifications to the diazepane structure could enhance efficacy. The specific compound's structure allows for favorable interactions with serotonin receptors, potentially increasing serotonin availability in synaptic clefts .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step reactions starting from cyclobutylamine and appropriate electrophiles. The synthetic routes can be optimized to improve yield and purity.
Synthesis Overview:
- Formation of Diazepane Ring: Cyclobutylamine is reacted with carbonyl precursors to form the diazepane structure.
- Trifluoromethyl Phenyl Substitution: The introduction of the trifluoromethyl group is achieved through electrophilic aromatic substitution.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone?
- Answer : The compound can be synthesized via coupling reactions between cyclobutyl-diazepane precursors and trifluoromethylphenyl ketone intermediates. Key steps include:
- Use of silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) as catalysts in acetonitrile/water solvent systems under nitrogen at 60°C for 24 hours .
- Purification via silica gel column chromatography (normal phase) or reverse-phase HPLC with gradients like 50% acetonitrile/0.1% formic acid to achieve >95% purity .
- Validation : Monitor reaction progress using TLC and confirm structure via ¹H NMR and LC-MS .
Q. How can researchers validate the structural integrity and purity of this compound?
- Answer :
- Purity : High-performance liquid chromatography (HPLC) with retention times between 12.0–13.9 minutes under standardized conditions (e.g., C18 column, UV detection at 254 nm) .
- Structural Confirmation : ¹H NMR analysis (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.5–4.5 ppm for diazepane protons) and mass spectrometry (LC-MS, M+H⁺ peaks matching theoretical values) .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- Answer :
- In vitro receptor binding assays : Radioligand competition studies (e.g., histamine H3 receptors using [³H]-(R)-α-methylhistamine) to measure IC₅₀ values .
- Functional assays : cAMP accumulation or calcium flux assays in HEK293 cells expressing target receptors .
Advanced Research Questions
Q. How can the compound’s pharmacokinetics and brain penetration be evaluated in preclinical models?
- Answer :
- PET imaging : Radiolabel analogs (e.g., [¹¹C] or [¹⁸F] isotopes) to quantify brain uptake and receptor occupancy in non-human primates (e.g., baboon models) .
- In vivo pharmacokinetics : Plasma and cerebrospinal fluid (CSF) sampling after intravenous administration to calculate AUC, t₁/₂, and blood-brain barrier permeability .
Q. What strategies improve selectivity for CNS targets like orexin or histamine receptors?
- Answer :
- Structure-activity relationship (SAR) studies : Modify substituents on the diazepane (e.g., cyclobutyl vs. phenyl groups) or trifluoromethylphenyl moiety to reduce off-target binding .
- Molecular docking : Use X-ray crystallography or cryo-EM structures of receptors (e.g., H3R or OX1R) to optimize steric and electronic interactions .
Q. How should researchers address contradictions in reported receptor binding affinities?
- Answer :
- Assay standardization : Compare ligand concentrations (e.g., 0.1–10 nM radioligand), buffer conditions (e.g., Tris-HCl vs. HEPES), and receptor sources (native vs. recombinant) .
- Data normalization : Use reference compounds (e.g., GSK189254 for H3R) to calibrate inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
